molecular formula C17H23ClN2O B3234090 1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone CAS No. 1353963-01-5

1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B3234090
CAS No.: 1353963-01-5
M. Wt: 306.8 g/mol
InChI Key: HFRSEGIMKDWSEO-UHFFFAOYSA-N
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Description

1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS: 1353963-01-5) is a piperidine-derived compound featuring a benzyl-cyclopropyl-amino substituent at the 4-position of the piperidine ring and a chloroethanone group at the 1-position. Its molecular weight is 306.83 g/mol . However, specific biological or industrial applications remain undocumented in the available literature.

Properties

IUPAC Name

1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c18-12-17(21)19-10-8-16(9-11-19)20(15-6-7-15)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRSEGIMKDWSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149555
Record name Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353963-01-5
Record name Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-chloro-1-[4-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (CAS No. 1353954-88-7) is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a chloroethanone moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly related to its biological activity in modulating neurotransmitter systems and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₅ClN₂O, with a molecular weight of approximately 320.17 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives that may exhibit altered biological activities. The piperidine ring contributes to the compound's versatility in synthetic applications.

Structural Features

FeatureDescription
Piperidine Ring Central structure contributing to biological activity
Chloro Group Facilitates nucleophilic substitution reactions
Benzyl Group Enhances interaction with biological targets

Neurotransmitter Modulation

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Compounds with similar structural features have been explored for their potential as analgesics and antidepressants due to their interactions with these receptors.

Antimicrobial Properties

Research has indicated that piperidine derivatives can possess antimicrobial properties. In vitro studies have shown that related compounds exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in similar compounds has been correlated with enhanced bioactivity, suggesting that the chloro group in this compound may also contribute to potential antimicrobial effects .

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies, particularly concerning acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer’s disease and infections caused by urease-producing bacteria .

Pharmacological Studies

  • Neuropharmacological Effects : A study focusing on the interaction of piperidine derivatives with neurotransmitter receptors highlighted the potential of compounds like this compound to act as modulators of mood regulation and pain perception.
  • Antimicrobial Testing : In a comparative analysis, several piperidine derivatives were tested for their antibacterial efficacy. The results indicated that compounds with similar structures demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
  • Enzyme Activity Assessment : The compound was evaluated for its ability to inhibit AChE, revealing promising results that could lead to its use in neurodegenerative disease management .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chloroethanone-functionalized piperidine derivatives, which are characterized by variations in the amino substituents and structural modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Commercial Comparison of Selected Piperidine-Chloroethanone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Status
1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone (Target) 1353963-01-5 C₁₇H₂₂ClN₂O 306.83 Benzyl-cyclopropyl-amino Discontinued
1-[4-((Benzyl-isopropyl-amino)methyl)piperidin-1-yl]-2-chloroethanone 1353954-80-9 C₁₈H₂₆ClN₂O 321.87 Benzyl-isopropyl-amino Available (4 suppliers)
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone 1353983-67-1 C₁₆H₂₃ClN₂O 294.82 Benzyl-ethyl-amino Available (Suppliers listed)
1-(4-{[Cyclopropyl-(2-hydroxyethyl)-amino]-methyl}-piperidin-1-yl)-ethanone 1353985-44-0 C₁₄H₂₅N₂O₂ 253.36 Cyclopropyl-(2-hydroxyethyl)-amino Available (5 suppliers)
1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone Not specified C₁₅H₁₉NO₃ 261.32 Spirocyclic dioxa-aza substituent Available (5 suppliers)

Key Findings:

Substituent Effects on Molecular Weight: The target compound’s benzyl-cyclopropyl-amino group contributes to its higher molecular weight (306.83 g/mol) compared to analogs with smaller substituents (e.g., benzyl-ethyl-amino: 294.82 g/mol) . Cyclopropyl-containing derivatives (e.g., 1353985-44-0) exhibit reduced molecular weights due to the absence of a chloroethanone group.

Structural Diversity and Applications: Benzyl-isopropyl-amino derivatives: These compounds are often explored in medicinal chemistry for their balanced lipophilicity and metabolic stability . Spirocyclic analogs: Compounds like 1-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)phenyl)ethanone are associated with agrochemical applications, particularly in fungicidal formulations . Hydroxyethyl-cyclopropyl derivatives: The presence of a hydroxyl group (e.g., 1353985-44-0) may enhance solubility, making them candidates for aqueous-phase reactions .

In contrast, non-chlorinated derivatives (e.g., 1-(4-((Cyclopropylamino)methyl)piperidin-1-yl)ethanone) lack this reactivity, limiting their utility in electrophilic applications .

Notes

  • The target compound’s discontinued status may necessitate custom synthesis for research purposes .
  • Structural analogs with documented commercial availability (Table 1) offer viable alternatives for exploratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Reactant of Route 2
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1-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone

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